3-Sulfamoylbenzoyl chloride

Übersicht

Beschreibung

3-Sulfamoylbenzoyl chloride, also known as 3-(aminosulfonyl)benzoyl chloride, is an important organic compound with the molecular formula C7H6ClNO3S and a molecular weight of 219.64 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Sulfamoylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminobenzenesulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-aminobenzenesulfonamide+SOCl2→3-Sulfamoylbenzoyl chloride+HCl+SO2

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Sulfamoylbenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-sulfamoylbenzoic acid.

Reduction: It can be reduced to form 3-sulfamoylbenzyl alcohol under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO) are often used.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

3-Sulfamoylbenzoic acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

3-Sulfamoylbenzoyl chloride has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drugs, particularly in the synthesis of diuretics and antihypertensive agents.

Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Sulfamoylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-3-sulfamoylbenzoyl chloride: Similar structure but with a chlorine atom at the 4-position.

3-(aminosulfonyl)benzoyl chloride: Another name for 3-Sulfamoylbenzoyl chloride.

Indapamide: A diuretic that is synthesized using this compound as an intermediate.

Uniqueness

This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its applications in the synthesis of pharmaceuticals and specialty chemicals highlight its importance in various fields .

Biologische Aktivität

3-Sulfamoylbenzoyl chloride, a compound characterized by its sulfonamide and acyl chloride functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

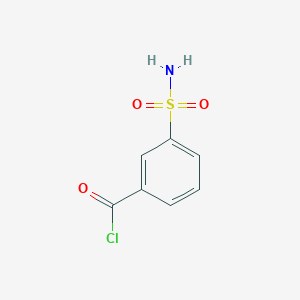

This compound can be represented by the following structural formula:

This compound features a benzene ring substituted with a sulfamoyl group and a benzoyl chloride moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modifying their activity. This property is critical in drug design, particularly for developing inhibitors that target specific enzymes involved in disease pathways.

Pharmacological Activities

Research indicates that compounds derived from this compound exhibit various pharmacological effects:

- Antihypertensive Activity : Analogous compounds have shown effectiveness in lowering blood pressure without significant diuretic effects, making them suitable candidates for hypertension treatment .

- Anticancer Properties : In vitro studies have demonstrated that related sulfonamide compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of several sulfonamide derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The findings indicated that certain compounds exhibited antiproliferative activity comparable to established chemotherapeutics like doxorubicin. Specifically, compounds with structural similarities to this compound showed significant inhibition of cell growth, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Doxorubicin (10) |

| 4-Sulfamoylbenzamide | MDA-MB-231 | 15.0 | Cisplatin (14) |

Case Study 2: Enzyme Inhibition

Another investigation focused on the dual inhibition of P-Glycoprotein and Carbonic Anhydrase XII by derivatives of benzoyl chloride. The study indicated that these compounds could enhance drug delivery in resistant cancer cells by inhibiting efflux pumps, thereby increasing intracellular drug concentration . The effectiveness was measured using the Rhodamine-123 uptake test, revealing significant increases in cellular uptake compared to controls.

Eigenschaften

IUPAC Name |

3-sulfamoylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLICAYDHIJRPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.